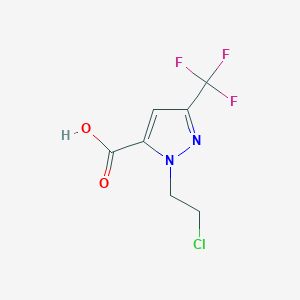
1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde
Overview
Description
The compound “1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde” is a complex organic molecule that contains several functional groups. It has a pyrazole ring, which is a type of heterocyclic aromatic organic compound, attached to a pyridine ring, another type of heterocyclic aromatic organic compound. The difluoromethyl group (-CF2H) is a common functional group in organic chemistry, known for its ability to modify the chemical properties of molecules .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyrazole and pyridine rings would likely contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The pyrazole and pyridine rings are aromatic and relatively stable, but they can participate in various chemical reactions under certain conditions . The difluoromethyl group can also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its polarity, solubility, stability, and reactivity would be determined by the nature and arrangement of its functional groups .Scientific Research Applications
Chemical Inhibitors and Catalysis
Pyrazole derivatives, such as the one , often play a crucial role in the development of chemical inhibitors and catalysts. They are explored for their potential in inhibiting various enzymes and receptors, which can be pivotal in drug discovery and development processes. For instance, pyrazole-based compounds have been investigated for their ability to modulate the activity of cytochrome P450 isoforms, which are essential for drug metabolism and can influence drug-drug interactions (Khojasteh et al., 2011).
Synthesis of Heterocyclic Compounds
Heterocyclic compounds, particularly those incorporating pyrazole rings, are of significant interest due to their diverse biological activities. The synthesis and chemical properties of these compounds, including their spectroscopic and magnetic properties, as well as their biological and electrochemical activity, are extensively studied. These investigations help identify potential new applications in medicinal chemistry and other fields of science (Boča et al., 2011).
Medicinal Chemistry and Pharmaceutical Applications
Pyrazole derivatives are extensively researched for their pharmacological properties. They serve as key scaffolds for developing compounds with potential anticancer, anti-inflammatory, and antibacterial activities. The versatility of pyrazole-based compounds allows them to interact with multiple targets, making them valuable in the design of kinase inhibitors and other therapeutic agents. The synthesis and magnetic properties of iron(II) spin crossover active complexes of pyrazole-based ligands are an example of such applications (Olguín & Brooker, 2011).
Organic Synthesis and Catalysis
The use of hybrid catalysts in the synthesis of heterocyclic compounds, including pyranopyrimidine and pyrazolopyridine derivatives, is another area of interest. These studies focus on developing new methodologies for constructing complex molecules efficiently and with high selectivity. The application of hybrid catalysts demonstrates the importance of pyrazole derivatives in facilitating the synthesis of biologically active molecules and lead compounds (Parmar et al., 2023).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(difluoromethyl)-5-pyridin-3-ylpyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3O/c11-10(12)15-8(6-16)4-9(14-15)7-2-1-3-13-5-7/h1-6,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEALTVIVHTWOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=C2)C=O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



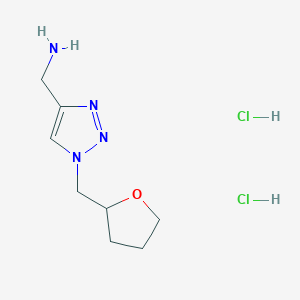
![1-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride](/img/structure/B1479491.png)
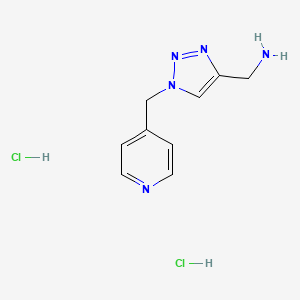

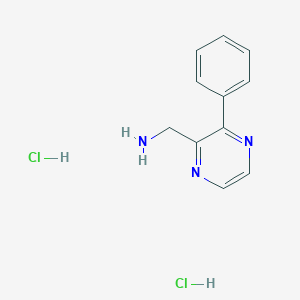


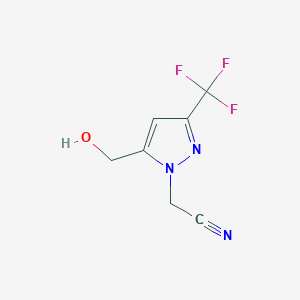
![7,7-Difluorobicyclo[4.1.0]heptan-2-amine hydrochloride](/img/structure/B1479506.png)
![4-[(Oxan-4-yl)methylidene]piperidine hydrochloride](/img/structure/B1479507.png)

